2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxy-3-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkene products.
Protodeboronation: The compound can undergo protodeboronation in the presence of acids or bases, leading to the formation of the corresponding aryl or vinyl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids/Bases: Used in protodeboronation reactions.
Solvents: Common solvents include tetrahydrofuran (THF), toluene, and ethanol.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Aryl/Vinyl Compounds: Formed in protodeboronation reactions.
Scientific Research Applications
2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl or alkene product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(trifluoromethyl)phenylboronic acid
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- Methyl 2-(3-(trifluoromethyl)phenyl)acetate
Uniqueness
2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable reagent in the synthesis of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C14H18BF3O3 |
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Molecular Weight |
302.10 g/mol |
IUPAC Name |
2-[2-methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-8-6-7-9(11(10)19-5)14(16,17)18/h6-8H,1-5H3 |
InChI Key |
VZHDUCKYOKGHQK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)OC |
Origin of Product |
United States |
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